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Compound of Interest

Compound Name: PD-166866

Cat. No.: B1684483 Get Quote

Introduction
PD-166866 is a potent and selective inhibitor of the Fibroblast Growth Factor Receptor 1

(FGFR1) tyrosine kinase.[1][2][3] As a member of the 6-aryl-pyrido[2,3-d]pyrimidines class of

tyrosine kinase inhibitors, it functions as an ATP-competitive inhibitor of FGFR1.[2][3] This

compound exhibits high selectivity for FGFR1 over other kinases such as platelet-derived

growth factor receptor (PDGFR), epidermal growth factor receptor (EGFR), c-Src, and insulin

receptor tyrosine kinase.[1][2][4] PD-166866 has been demonstrated to inhibit bFGF-mediated

receptor autophosphorylation and subsequent downstream signaling pathways, including the

MAPK/ERK and Akt/mTOR pathways.[1][2][4] These characteristics make PD-166866 a

valuable tool for studying FGFR1 signaling in various cellular processes, including cell

proliferation, angiogenesis, and apoptosis, with potential applications in cancer research and

the study of fibrotic diseases.[2][5]

Data Presentation
Solubility of PD-166866
For optimal results in cell culture experiments, it is crucial to use freshly prepared solutions. It is

important to note that moisture-absorbing DMSO can reduce the solubility of PD-166866.[4]
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Solvent Solubility
Molar
Concentration
(approx.)

Notes

DMSO 40 mg/mL 100.89 mM
Use fresh, anhydrous

DMSO.[4]

DMSO 31 mg/mL 78.19 mM -

DMSO 21 mg/mL 52.97 mM -

DMSO 14 mg/mL 35.31 mM -

DMSO 12 mg/mL 30.27 mM
Sonication is

recommended.[6]

DMSO 3.33 mg/mL 8.40 mM

Ultrasonic and

warming to 60°C may

be required.[7]

DMSO 2 mg/mL 5.04 mM -[1]

Ethanol 4 mg/mL 10.09 mM -[4]

Ethanol 3 mg/mL 7.57 mM
Sonication is

recommended.[6]

Ethanol 0.1 mg/mL 0.25 mM -[1]

Water Insoluble - -[4]

DMF 2 mg/mL 5.04 mM -[1]

DMF:PBS (pH 7.2)

(1:6)
0.14 mg/mL 0.35 mM -[1]

Biological Activity and Working Concentrations
The following table summarizes the reported biological activity of PD-166866 in various assays

and cell lines.
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Assay Type
Target/Cell
Line

IC50 /
Concentration

Incubation
Time

Key Findings

Cell-free Kinase

Assay
FGFR1 52.4 nM -

Potent and

selective

inhibition of

FGFR1 tyrosine

kinase.[1][2][3][4]

[7]

FGFR1

Autophosphoryla

tion

NIH 3T3 cells 10.8 nM -

Inhibition of

bFGF-mediated

receptor

autophosphorylat

ion.[1][3]

FGFR1

Autophosphoryla

tion

L6 cells 3.1 nM -

Inhibition of

bFGF-mediated

receptor

autophosphorylat

ion in cells

overexpressing

human FGFR-1.

[1][3]

MAPK (ERK1/2)

Phosphorylation
L6 cells

4.3 nM (p44), 7.9

nM (p42)
-

Inhibition of

bFGF-induced

MAPK

phosphorylation.

[1][4]

Cell Growth

(bFGF-

stimulated)

L6 cells 24 nM 8 days

Concentration-

related inhibition

of bFGF-

stimulated cell

growth.[2][7]

Microcapillary

Growth

HUVEC cells 0.1 µM - Inhibition of

microvessel

outgrowth
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(angiogenesis).

[4]

Cell Viability HeLa cells 2.5 µM - 50 µM 24 hours

Significant

reduction in cell

viability,

stabilizing at

~25% survival at

25 µM.[8]

Cell Migration VL-8 cells 10 µM -
Reduction in cell

migration.[1]

Apoptosis

Induction
HeLa cells 50 µM 24 hours

Evidence of

apoptosis

through

chromatin

degradation and

increased PARP

expression.[8]

Autophagy

Induction
HeLa cells 50 µM 24 hours

Induces

autophagy by

repressing the

Akt/mTOR

signaling

pathway.[4][6]

Experimental Protocols
Preparation of PD-166866 Stock Solution in DMSO

Materials:

PD-166866 powder

Anhydrous Dimethyl Sulfoxide (DMSO)

Sterile microcentrifuge tubes or vials
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Procedure:

Aseptically weigh the desired amount of PD-166866 powder.

Add the appropriate volume of anhydrous DMSO to achieve the desired stock

concentration (e.g., 10 mM or 20 mM). To prepare a 10 mM stock solution from PD-
166866 (Molecular Weight: 396.44 g/mol ), dissolve 3.96 mg in 1 mL of DMSO.

Vortex the solution until the powder is completely dissolved. Gentle warming (up to 60°C)

or sonication may be necessary to aid dissolution.[6][7]

Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile vial.

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Store the stock solution at -20°C or -80°C for long-term storage. When stored at -20°C, it

is recommended to use within 1 year; at -80°C, within 2 years.[7]

General Protocol for Treating Adherent Cells with PD-
166866

Materials:

Adherent cells in culture (e.g., HeLa, NIH 3T3, L6)

Complete cell culture medium

PD-166866 stock solution in DMSO

Phosphate-Buffered Saline (PBS)

Multi-well plates or culture flasks

Procedure:

Seed the cells in a multi-well plate or culture flask at the desired density and allow them to

adhere and grow overnight in a 37°C, 5% CO2 incubator.
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The next day, prepare the working concentrations of PD-166866 by diluting the DMSO

stock solution in fresh, pre-warmed complete cell culture medium. Ensure the final DMSO

concentration in the culture medium is consistent across all conditions (including the

vehicle control) and is typically ≤ 0.1% to minimize solvent toxicity.

Remove the old medium from the cells.

Add the medium containing the desired concentrations of PD-166866 (and a vehicle

control with the same concentration of DMSO) to the cells.

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

After the incubation period, the cells can be harvested for downstream analysis such as

viability assays (e.g., MTT), protein analysis (e.g., Western blot), or microscopy.

Example Protocol: Inhibition of bFGF-Induced Cell
Proliferation in L6 Cells
This protocol is adapted from published studies.[2][7]

Cell Seeding: Seed L6 cells in a 96-well plate at a density of 5,000 cells/well in complete

growth medium and incubate overnight.

Serum Starvation: The following day, replace the growth medium with a serum-free medium

and incubate for 24 hours to synchronize the cells.

Treatment: Prepare a serial dilution of PD-166866 in a serum-free medium containing basic

Fibroblast Growth Factor (bFGF) at a final concentration of 10 ng/mL. Also include a vehicle

control (DMSO + bFGF) and a negative control (vehicle without bFGF).

Incubation: Remove the serum-free medium from the cells and add the treatment media.

Incubate for 48-72 hours. In some experimental setups, daily exposure to the compound

may be required.[2][7]

Analysis: Assess cell proliferation using a suitable method, such as the MTT assay or by

direct cell counting.
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Visualizations
Signaling Pathway of PD-166866 Action
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Caption: Mechanism of action of PD-166866.
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Experimental Workflow for Cell Treatment
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Caption: General workflow for cell treatment with PD-166866.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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